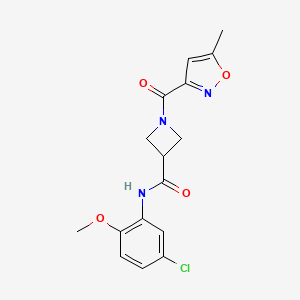

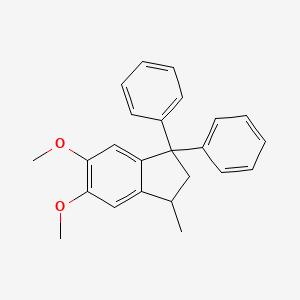

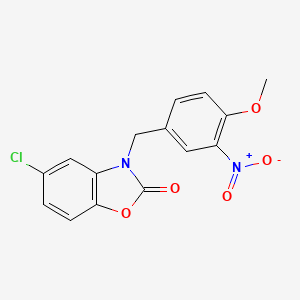

![molecular formula C14H18N4O3 B2867314 N-(3-(叔丁基)异恶唑-5-基)-6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-甲酰胺 CAS No. 1448129-45-0](/img/structure/B2867314.png)

N-(3-(叔丁基)异恶唑-5-基)-6,7-二氢-5H-吡唑并[5,1-b][1,3]恶嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves a series of extremely potent and highly selective FLT3 inhibitors with good oral PK properties . The first series of compounds represented by 1 (AB530) was found to be a potent and selective FLT3 kinase inhibitor with good PK properties . The aqueous solubility and oral PK properties at higher doses in rodents were found to be less than optimal for clinical development . A novel series of compounds were designed lacking the carboxamide group of 1 with an added water solubilizing group .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C13H15N3O2 .Chemical Reactions Analysis

The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles (Route f, Fig. 3) in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include good pharmaceutical properties, excellent PK profile, and superior efficacy and tolerability in tumor xenograft models .科学研究应用

Acute Myeloid Leukemia (AML) Treatment

This compound has been identified as a potent inhibitor of FLT3 (Fms-like tyrosine kinase 3), which is a common target in the treatment of AML . FLT3 mutations are associated with poor prognosis in AML, and inhibitors can significantly improve treatment outcomes. The compound’s ability to inhibit FLT3-ITD-bearing MV4-11 cells suggests its potential as a therapeutic agent in AML treatment strategies.

BRD4 Inhibition for Cancer Therapy

BRD4 is a member of the BET (Bromodomain and Extra-Terminal) family, playing a crucial role in gene transcription regulation. It has been implicated in various cancers, including AML. The compound has shown promise as a BRD4 inhibitor, which could lead to the development of new cancer therapies by modulating gene expression critical for tumor cell proliferation and survival .

Isoxazole Derivatives in Medicinal Chemistry

Isoxazole rings, such as those found in this compound, are prevalent in medicinal chemistry due to their pharmacological properties. They are often used in the design of molecules with potential therapeutic applications, including anti-inflammatory, analgesic, and antibacterial agents .

Optical Brighteners in Material Science

Compounds with isoxazole units have been utilized as optical brighteners due to their ability to absorb UV light and emit it as visible light. This application is particularly relevant in the development of materials for photoluminescence experiments and enhancing the brightness of fabrics or papers .

Biochemical Research Tools

The structural features of isoxazole derivatives make them valuable tools in biochemical research. They can serve as molecular probes to study biological systems or as building blocks for synthesizing more complex molecules for various biochemical applications .

Chemical Engineering and Process Optimization

In chemical engineering, isoxazole derivatives are used to optimize processes such as the synthesis of polymers or the development of coatings with specific properties. Their stability and reactivity can be leveraged to improve product yields and reduce waste in industrial settings .

作用机制

安全和危害

未来方向

The development of novel FLT3 inhibitors with high potency against both FLT3-WT and FLT3-ITD mutants are strongly demanded at the present time . Further in vivo antitumor studies showed that 16i led to complete tumor regression in the MV4-11 xenograft model at a dose of 60 mg/kg/d while without observable body weight loss . This study had provided us a new chemotype of FLT3 inhibitors as novel therapeutic candidates for AML .

属性

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-14(2,3)10-8-11(21-17-10)15-13(19)9-7-12-18(16-9)5-4-6-20-12/h7-8H,4-6H2,1-3H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWIGQJKCSVLQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)C2=NN3CCCOC3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,6-dichloropyridin-3-yl)sulfonyl]-N,N-dimethylpiperidin-3-amine](/img/structure/B2867242.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2867246.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(cyclopentylthio)acetamide](/img/structure/B2867250.png)